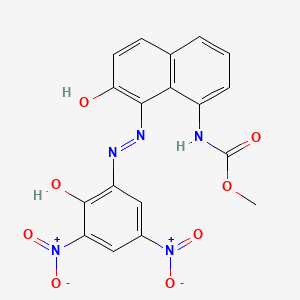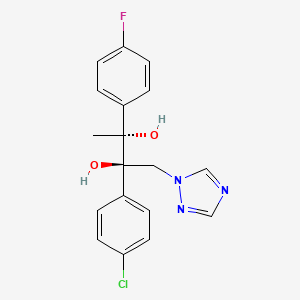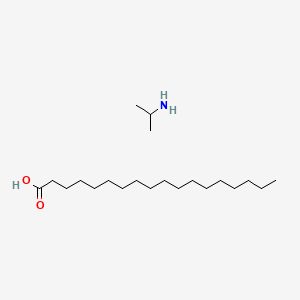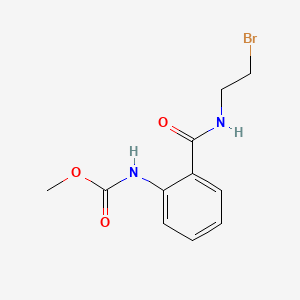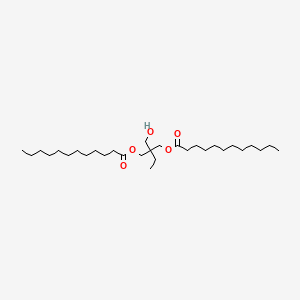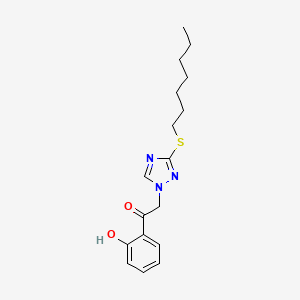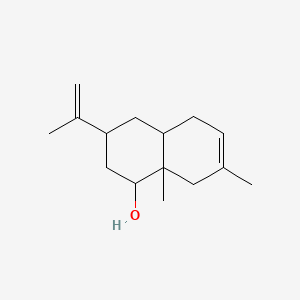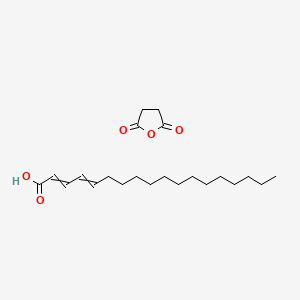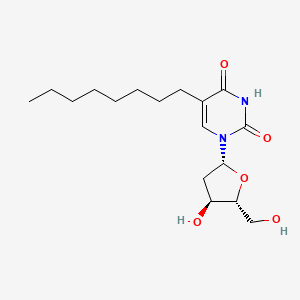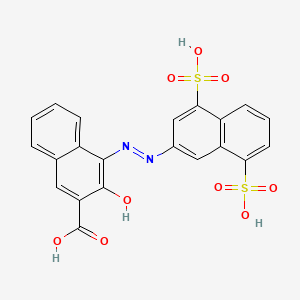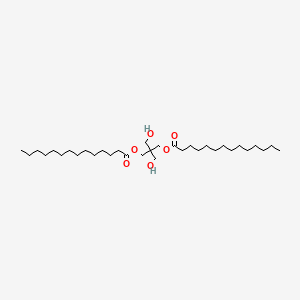
2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate is a chemical compound with the molecular formula C35H68O6. It is a derivative of pentaerythritol, where two hydroxyl groups are esterified with myristic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate typically involves the esterification of pentaerythritol with myristic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-180°C to facilitate the esterification process. The product is then purified through recrystallization or distillation to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation, crystallization, and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the formulation of biocompatible materials and as a stabilizer in various biological assays.
Medicine: It is explored for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: The compound is used in the production of lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cell membranes, enhancing the permeability and facilitating the transport of other molecules. It can also act as a stabilizer, preventing the degradation of sensitive compounds in various formulations .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(hydroxymethyl)propane-1,3-diyl distearate: Similar structure but with stearic acid instead of myristic acid.
2,2-Bis(hydroxymethyl)propane-1,3-diyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate): Contains bulky tert-butyl groups, providing different physical and chemical properties.
Uniqueness
2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate is unique due to its specific esterification with myristic acid, which imparts distinct hydrophobic properties and makes it suitable for applications requiring specific solubility and stability characteristics .
Properties
CAS No. |
54381-53-2 |
|---|---|
Molecular Formula |
C33H64O6 |
Molecular Weight |
556.9 g/mol |
IUPAC Name |
[2,2-bis(hydroxymethyl)-3-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C33H64O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-31(36)38-29-33(27-34,28-35)30-39-32(37)26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-30H2,1-2H3 |
InChI Key |
WSETZJFXXOFEBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


